![molecular formula C18H22N2O3S B2575570 2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 1448047-41-3](/img/structure/B2575570.png)
2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
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Overview
Description
The compound “2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine” is a complex organic molecule that contains a pyridine ring and a piperidine ring, both of which are common structures in medicinal chemistry . The molecule also contains a sulfonyl group attached to the piperidine ring, which is a functional group that is often used in drug design due to its ability to form hydrogen bonds .
Molecular Structure Analysis
The molecule contains a pyridine ring, a piperidine ring, and a sulfonyl group. Pyridine is a six-membered ring with one nitrogen atom and five carbon atoms. Piperidine is also a six-membered ring, but it contains one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives can participate in a variety of chemical reactions. For example, they can undergo hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications
Crystal Structures and Molecular Interactions
The study by Balasubramani et al. (2007) on pyrimethamine sulfonate and aminopyrimidine sulfonate/carboxylate interactions highlights the significance of sulfone groups in forming crystal structures and molecular interactions. These structures mimic carboxylate anions' association modes, emphasizing the importance of sulfone groups in drug design and molecular recognition processes (Balasubramani, Muthiah, & Lynch, 2007).
Supramolecular Chemistry
Elacqua et al. (2013) discuss the reconfigurable exteriors and chameleon-like behavior of tautomers at the co-crystal–salt boundary in sulfadiazine and pyridines. This work showcases the versatility of pyridine derivatives in forming supramolecular complexes, which can lead to applications in crystal engineering and the design of materials with tunable properties (Elacqua, Bučar, Henry, Zhang, & MacGillivray, 2013).
Organic Synthesis and Characterization
Naveen et al. (2015) synthesized and characterized a compound with a sulfonyl-piperidin-4-yl moiety, underscoring the utility of such structures in organic synthesis and the importance of X-ray diffraction studies for understanding molecular conformations and interactions. This research contributes to the field of organic chemistry by providing insights into the synthesis and structural analysis of sulfone-containing compounds (Naveen, Prasad, Manjunath, Kumar, Rangappa, Lokanath, & Sridhar, 2015).
Photophysical Properties and Applications
The study by Ertl et al. (2015) on [Ir(C^N)2(N^N)]+ emitters with sulfonyl-substituted cyclometallating ligands reveals the potential of sulfonyl and pyridine derivatives in light-emitting applications. By manipulating the position of sulfone groups, researchers can tune the emission colors of these complexes, which is crucial for the development of optical materials and devices (Ertl, Cerdá, Junquera-Hernández, Pertegás, Bolink, Constable, Neuburger, Ortí, & Housecroft, 2015).
Molecular Dynamics and Computational Chemistry
Chandar, Lo, and Ganguly (2014) utilized quantum chemical and steered molecular dynamics studies to design a dimethyl(pyridin-2-yl)sulfonium based oxime. This compound is aimed at reversing the aging process of organophosphorus inhibited AChE and reactivating aged-AChE adduct, illustrating the application of sulfonium and pyridine derivatives in medicinal chemistry and enzyme reactivation studies (Chandar, Lo, & Ganguly, 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)sulfonylpiperidin-4-yl]oxypyridine |
Source
|
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14-6-7-17(13-15(14)2)24(21,22)20-11-8-16(9-12-20)23-18-5-3-4-10-19-18/h3-7,10,13,16H,8-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXUQCNLUVOCOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=CC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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